molecular formula C20H32N2 B15074490 Camphor azine CAS No. 47180-21-2

Camphor azine

Cat. No.: B15074490
CAS No.: 47180-21-2
M. Wt: 300.5 g/mol
InChI Key: BKQBIDOFONHMJM-YHARCJFQSA-N
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Description

Camphor azine is an organic compound that belongs to the class of azines, which are characterized by the presence of a nitrogen-nitrogen double bond. This compound is derived from camphor, a bicyclic monoterpene ketone, and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Camphor azine is typically synthesized through the condensation reaction of camphor with hydrazine. The reaction involves the following steps:

    Condensation Reaction: Camphor reacts with hydrazine in the presence of an acid catalyst to form this compound.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) and may require a solvent such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: Camphor azine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form camphor oxime and other oxidation products.

    Reduction: Reduction of this compound can yield camphor hydrazone.

    Substitution: this compound can participate in substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine and bromine are commonly employed.

Major Products Formed:

    Oxidation: Camphor oxime and other oxidized derivatives.

    Reduction: Camphor hydrazone.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Camphor azine has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of camphor azine involves its interaction with molecular targets such as enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Camphor azine can be compared with other azine derivatives, such as:

    Benzaldehyde azine: Known for its use in organic synthesis and as a building block for more complex molecules.

    Acetone azine: Utilized in the synthesis of heterocyclic compounds and as a reagent in various chemical reactions.

Uniqueness of this compound: this compound is unique due to its derivation from camphor, which imparts distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

47180-21-2

Molecular Formula

C20H32N2

Molecular Weight

300.5 g/mol

IUPAC Name

(E)-1,7,7-trimethyl-N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]bicyclo[2.2.1]heptan-2-imine

InChI

InChI=1S/C20H32N2/c1-17(2)13-7-9-19(17,5)15(11-13)21-22-16-12-14-8-10-20(16,6)18(14,3)4/h13-14H,7-12H2,1-6H3/b21-15+,22-16+

InChI Key

BKQBIDOFONHMJM-YHARCJFQSA-N

Isomeric SMILES

CC1(C2(/C(=N/N=C\3/C4(C(C(C3)CC4)(C)C)C)/CC1CC2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NN=C3CC4CCC3(C4(C)C)C)C2)C)C

Origin of Product

United States

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